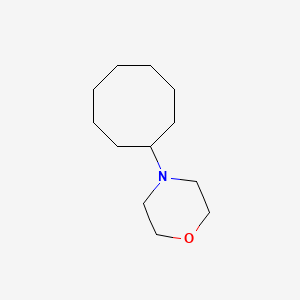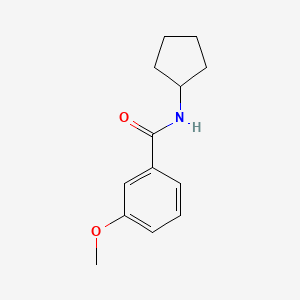
4-cyclooctylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-cyclooctylmorpholine (COM) is a cyclic amine that has been studied for its potential applications in scientific research. Its unique chemical structure makes it an interesting candidate for use in various fields, including medicinal chemistry, pharmacology, and neuroscience. In
Aplicaciones Científicas De Investigación
4-cyclooctylmorpholine has been studied for its potential applications in various fields of scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases and disorders. Additionally, this compound has been studied for its potential use in pharmacology as a tool for studying the effects of drugs on the central nervous system. In neuroscience, this compound has been used to study the role of various neurotransmitters in the brain.
Mecanismo De Acción
The mechanism of action of 4-cyclooctylmorpholine is not fully understood, but it is believed to act as a modulator of various neurotransmitters in the brain. Specifically, this compound has been shown to interact with the dopamine and serotonin systems, which are involved in various physiological and behavioral processes.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been shown to increase locomotor activity and induce hyperactivity. Additionally, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its potential therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-cyclooctylmorpholine in lab experiments is its unique chemical structure, which makes it an interesting candidate for use in various fields of research. Additionally, the synthesis method for this compound has been optimized to produce high yields of pure compound. However, one limitation of using this compound is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are many potential future directions for research on 4-cyclooctylmorpholine. One area of interest is in the development of new therapeutic agents for the treatment of various diseases and disorders. Additionally, this compound may have potential applications in the development of new pharmacological tools for studying the effects of drugs on the central nervous system. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Conclusion:
In conclusion, this compound is a cyclic amine that has potential applications in various fields of scientific research. Its unique chemical structure, synthesis method, and potential therapeutic effects make it an interesting candidate for further study. While there are limitations to using this compound in lab experiments, its potential applications in the development of new therapeutic agents and pharmacological tools make it an important area of research for the future.
Métodos De Síntesis
The synthesis of 4-cyclooctylmorpholine involves the reaction of cyclooctanone with morpholine in the presence of a catalyst. This method has been optimized to produce high yields of this compound with high purity. The resulting compound can then be further purified using various techniques such as column chromatography or recrystallization.
Propiedades
IUPAC Name |
4-cyclooctylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO/c1-2-4-6-12(7-5-3-1)13-8-10-14-11-9-13/h12H,1-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOJKDISWXZMEPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N'-{[(3,4-dimethylphenoxy)acetyl]oxy}benzenecarboximidamide](/img/structure/B5866673.png)
![5-[(4-benzyl-1-piperazinyl)carbonyl]-1-(methylsulfonyl)indoline](/img/structure/B5866678.png)


![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5866694.png)


![5-[(dimethylamino)sulfonyl]-2-fluoro-N-(4-methoxyphenyl)benzamide](/img/structure/B5866718.png)


![N-[4-(4-ethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B5866756.png)

![N~1~-(2,4-difluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5866765.png)